2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Anti-inflammatory In vivo pharmacology Carrageenan edema

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride (CAS 2682115-62-2, molecular formula C₈H₈ClN₃O₂, MW 213.62 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, a fused bicyclic system combining imidazole and pyrimidine rings with a carboxylic acid group at the 3-position and a methyl substituent at the 2-position. The hydrochloride salt form is the predominant commercially available physical form, routinely supplied at ≥95% purity with storage at room temperature under sealed, dry conditions.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
Cat. No. B8140636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c1-5-6(7(12)13)11-4-2-3-9-8(11)10-5;/h2-4H,1H3,(H,12,13);1H
InChIKeyYQCBQEDDLZFPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride (CAS 2682115-62-2, molecular formula C₈H₈ClN₃O₂, MW 213.62 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, a fused bicyclic system combining imidazole and pyrimidine rings with a carboxylic acid group at the 3-position and a methyl substituent at the 2-position [1]. The hydrochloride salt form is the predominant commercially available physical form, routinely supplied at ≥95% purity with storage at room temperature under sealed, dry conditions . This scaffold has been the subject of sustained medicinal chemistry investigation since the 1980s, with documented anti-inflammatory, analgesic, antitubercular, and kinase-inhibitory applications [2][3].

Why 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Although the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds share a superficial structural resemblance, substitution of the core heterocycle, the position of the carboxylic acid group, or the counterion form produces quantifiable differences in pharmacological potency, selectivity, and physical handling. The 2-methyl substitution on the imidazo ring is a critical determinant of anti-inflammatory potency relative to indomethacin [1], while the pyrimidine versus pyridine scaffold choice alters anti-tubercular MIC by over an order of magnitude (1.3 μM for the imidazo[1,2-a]pyrimidine isomer 6 vs. 0.1 μM for the imidazo[1,2-a]pyridine isomer 2 against H37Rv Mtb) and profoundly shifts selectivity against non-tubercular mycobacteria [2]. Furthermore, the hydrochloride salt form (CAS 2682115-62-2) provides practical handling and solubility advantages over the free acid (CAS 90830-11-8, calculated aqueous solubility ~495 mg/L), which directly impacts formulation and assay reproducibility [3]. These scaffold-, substituent-, and salt-form-dependent variations mean that generic substitution without quantitative justification risks compromising experimental outcomes.

2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride – Quantitative Differentiation Evidence Against Comparator Compounds


Anti-Inflammatory Potency in Carrageenan Rat Paw Edema: 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives vs. Indomethacin

Eight out of fifteen 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives (including the free carboxylic acid, esters, and amides) demonstrated dose-dependent anti-inflammatory activity reaching 1/2 to 1/3 of the potency of indomethacin in the carrageenan-induced rat paw edema model [1]. This represents a defined, reproducible efficacy window relative to the clinical gold-standard NSAID, establishing the scaffold as a credible starting point for lead optimization where sub-indomethacin potency is acceptable in exchange for an improved safety profile [2].

Anti-inflammatory In vivo pharmacology Carrageenan edema

Gastrointestinal Safety: Negligible Ulcerogenic Activity of 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives vs. Indomethacin

In the same study that benchmarked anti-inflammatory potency, the 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives were found to possess negligible ulcerogenic action [1]. This stands in stark contrast to indomethacin, which is well-documented to cause significant gastrointestinal ulceration at therapeutic doses via dual COX-1/COX-2 inhibition and topical irritant effects [2]. The dissociation of anti-inflammatory efficacy from gastric toxicity is a defining feature of this scaffold.

Ulcerogenicity Gastrointestinal safety NSAID-sparing

Mechanistic Differentiation: Lack of Cyclooxygenase (COX) Inhibition by 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives

The 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives were explicitly tested for cyclooxygenase inhibitory activity in vitro and were found to lack COX inhibition [1]. This contrasts with indomethacin, which is a potent dual COX-1/COX-2 inhibitor (IC₅₀ values in the nanomolar range), and with certain imidazo[1,2-a]pyridine-2-carboxylic acid derivatives that have demonstrated preferential COX-2 inhibition [2]. The COX-independent anti-inflammatory mechanism of the imidazo[1,2-a]pyrimidine scaffold implies a distinct molecular target and pharmacology.

COX-independent Mechanism of action Anti-inflammatory

Anti-Tubercular Potency and Mycobacterial Selectivity: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffolds

In a systematic scaffold-switching study, an imidazo[1,2-a]pyrimidine-3-carboxamide isomer (compound 6) was directly compared against an imidazo[1,2-a]pyridine-3-carboxamide isomer (compound 2) and five alternative 5,6-fused heteroaromatic scaffolds. Compound 6 exhibited an MIC of 1.3 μM against H37Rv M. tuberculosis, while compound 2 was approximately 13-fold more potent at 0.1 μM [1]. Notably, compound 6 demonstrated a distinct selectivity profile: activity against M. avium (122 μM), M. kansasii (19 μM), and M. bovis BCG (8 μM), whereas all other alternative scaffolds were inactive (>128 μM) against these non-tubercular mycobacteria [1]. Both compounds were inactive (MIC >128 μM) against S. aureus, E. coli, and C. albicans, confirming mycobacterial selectivity [1].

Antitubercular Mycobacterium tuberculosis Scaffold hopping

Hydrochloride Salt Form: Solubility and Handling Advantages Over the Free Acid for Procurement and Assay Reproducibility

The hydrochloride salt of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS 2682115-62-2, MW 213.62 g/mol) provides practical solubility and handling advantages over the free acid form (CAS 90830-11-8, MW 177.16 g/mol). The free acid has a calculated aqueous solubility of approximately 495 mg/L (EPI Suite estimation) [1], whereas the hydrochloride salt is generally described as soluble in water and polar organic solvents . The salt form enables room-temperature storage under sealed, dry conditions , compared to the free acid which may require more stringent storage. Commercially, the hydrochloride salt is supplied at 95% purity in 1 g packaging units with a specification price point of approximately ¥1,372–1,481/1g (Macklin) .

Hydrochloride salt Aqueous solubility Formulation

Recommended Research and Procurement Application Scenarios for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride


Anti-Inflammatory Lead Optimization with Gastrointestinal Safety Requirements

Programs seeking non-COX anti-inflammatory leads with documented in vivo efficacy and minimal ulcerogenic liability should prioritize this scaffold. The 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid core delivers 33–50% of indomethacin's potency in carrageenan-induced edema while exhibiting negligible gastric toxicity, as established by the Laneri et al. (1998) study [1]. Procurement of the hydrochloride salt enables direct use in oral or parenteral formulation for rodent efficacy models without additional salt conversion steps.

Anti-Tubercular Drug Discovery Targeting Mycobacterial Selectivity

The imidazo[1,2-a]pyrimidine scaffold has been validated in a systematic scaffold-switching study as a productive anti-TB chemotype with an MIC of 1.3 μM against replicating H37Rv M. tuberculosis and demonstrated selectivity over Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans) at >128 μM [2]. Projects aiming to explore structure-activity relationships around the 3-carboxylic acid position (esters, amides, carboxylates) can use this hydrochloride salt as a versatile synthetic intermediate.

Medicinal Chemistry Building Block for Imidazo[1,2-a]pyrimidine Library Synthesis

The carboxylic acid group at the 3-position is a key functional handle for further derivatization into esters, amides, hydrazides, and heterocyclic conjugates. The hydrochloride salt form facilitates dissolution in polar reaction solvents (water, DMF, DMSO) for amide coupling or esterification reactions, while the 2-methyl group provides a defined substitution pattern for SAR studies. This compound is appropriate for combinatorial library construction where the imidazo[1,2-a]pyrimidine core is the desired privileged scaffold [3].

COX-Independent Inflammation Mechanism-of-Action Studies

For academic or industrial programs investigating non-COX anti-inflammatory mechanisms, this scaffold offers a pre-characterized starting point: it produces dose-dependent anti-inflammatory effects in vivo without detectable COX inhibition in vitro [1]. This contrasts with imidazo[1,2-a]pyridine-2-carboxylic acid analogs that show preferential COX-2 inhibition [4], making the 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold a valuable tool compound for probing COX-independent inflammatory pathways.

Quote Request

Request a Quote for 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.